molecular formula C15H10N2O5 B1350459 2-[(4-nitrobenzyl)oxy]-1H-isoindole-1,3(2H)-dione CAS No. 30777-85-6

2-[(4-nitrobenzyl)oxy]-1H-isoindole-1,3(2H)-dione

Cat. No.: B1350459
CAS No.: 30777-85-6
M. Wt: 298.25 g/mol
InChI Key: KICBTWPSVKJQLP-UHFFFAOYSA-N
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Description

2-[(4-Nitrobenzyl)oxy]-1H-isoindole-1,3(2H)-dione ( 30777-85-6) is a synthetic phthalimide derivative with a molecular weight of 298.25 g/mol and the molecular formula C15H10N2O5 . This compound serves as a versatile building block and active investigational agent in medicinal chemistry and biochemical research. Its core structure is based on the isoindoline-1,3-dione moiety, which is a known pharmacophore in many bioactive molecules . This compound is of significant interest in scientific research for its potential biological activities. Studies on similar N-substituted isoindole-1,3-dione derivatives have demonstrated a range of properties, including cyclooxygenase (COX) inhibitory activity, which is relevant for anti-inflammatory and analgesic research . Some phthalimide analogs have shown the ability to inhibit both COX-1 and COX-2 enzymes, with certain compounds exhibiting a selectivity ratio that warrants further investigation . Preliminary research also suggests that related compounds may possess antioxidant capabilities by scavenging reactive oxygen and nitrogen species (ROS and RNS), as well as potential antimicrobial properties against various bacterial strains . Furthermore, the structural features of this compound suggest potential for enzyme inhibition and anticancer activity, with some isoindole derivatives reported to induce apoptosis in cancer cells . The compound is typically synthesized via a nucleophilic substitution reaction, often involving phthalimide and 4-nitrobenzyl chloride in the presence of a base such as potassium carbonate . Researchers can employ techniques like 1H NMR, FT-IR, and mass spectrometry for structural confirmation . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

2-[(4-nitrophenyl)methoxy]isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O5/c18-14-12-3-1-2-4-13(12)15(19)16(14)22-9-10-5-7-11(8-6-10)17(20)21/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KICBTWPSVKJQLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)OCC3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90377379
Record name 2-[(4-Nitrophenyl)methoxy]-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90377379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30777-85-6
Record name 2-[(4-Nitrophenyl)methoxy]-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90377379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 2-[(4-nitrobenzyl)oxy]-1H-isoindole-1,3(2H)-dione typically involves the reaction of phthalimide with 4-nitrobenzyl chloride in the presence of a base. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale-up and yield improvement.

Chemical Reactions Analysis

2-[(4-nitrobenzyl)oxy]-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Basic Information

  • Molecular Formula : C15H10N2O5
  • Molecular Weight : 298.25 g/mol
  • IUPAC Name : 2-[(4-nitrophenyl)methoxy]isoindole-1,3-dione
  • CAS Number : 30777-85-6

Structural Representation

The structural formula of the compound can be represented as follows:C15H10N2O5\text{C}_{15}\text{H}_{10}\text{N}_2\text{O}_5

The compound exhibits a variety of biological activities that make it a subject of interest in pharmacological research. Key areas of investigation include:

  • Antioxidant Properties : Studies have shown that derivatives of isoindole compounds possess significant antioxidant capabilities. This property is crucial for developing therapies aimed at oxidative stress-related diseases.
  • Antimicrobial Activity : Research indicates that this compound may exhibit antimicrobial effects against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections.
  • Enzyme Inhibition : The compound may inhibit specific enzymes linked to metabolic pathways, which could have implications in cancer treatment by reducing tumor growth.

Antioxidant Activity Study

A study conducted by researchers evaluated the antioxidant potential of isoindole derivatives, including this compound. The results indicated a strong ability to scavenge free radicals, suggesting therapeutic applications in conditions associated with oxidative stress.

Antimicrobial Effects Investigation

Another investigation assessed the antimicrobial properties against a range of bacterial strains. The findings revealed effective inhibition of bacterial growth, indicating its potential as a broad-spectrum antimicrobial agent.

Enzyme Inhibition Research

Research focused on enzyme inhibition linked to cancer cell proliferation demonstrated that this compound significantly reduces enzyme activity associated with tumor growth. This highlights its potential as a candidate for cancer therapeutics.

Summary Table of Biological Activities

Activity TypeObservationsReferences
AntioxidantStrong free radical scavenging ability
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
Enzyme InhibitionReduces activity linked to tumor growth

Mechanism of Action

The mechanism of action of 2-[(4-nitrobenzyl)oxy]-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but they may include enzymes and receptors involved in cellular signaling and metabolism .

Comparison with Similar Compounds

a. 2-[(2-nitrobenzyl)oxy]-1H-isoindole-1,3(2H)-dione

  • Structural Difference : The nitro group is located at the ortho (2-nitro) position of the benzyloxy substituent instead of the para (4-nitro) position.
  • Synthesis : Reported yields for its synthesis routes include 99.0%, 51.0%, and 36.0%, with methods involving nucleophilic substitution or condensation reactions .

b. 2-(3-nitrobenzyl)-1H-isoindole-1,3(2H)-dione

  • Structural Difference : A 3-nitrobenzyl group is directly attached to the isoindole-dione core (without an oxygen linker).
  • Key Contrast : The absence of an ether oxygen linker reduces polarity compared to the 4-nitrobenzyloxy derivative, which may influence solubility and pharmacokinetics.

Functional Group Variants

a. 2-(2-Phenylethyl)-1H-isoindole-1,3(2H)-dione (Compound 13)

  • Structure : A phenylethyl group replaces the nitrobenzyloxy substituent.
  • Biological Activity : Demonstrated potent anticonvulsant activity in PTZ and MES seizure models, with molecular docking studies suggesting interactions with sodium channels .
  • Comparison : The lack of a nitro group and oxygen linker may reduce electrophilicity and alter binding affinity compared to nitro-substituted analogs.

b. 2-[3-(Silsesquioxanyl)propyl]-1H-isoindole-1,3(2H)-dione (PSQ-PhI)

  • Structure : Incorporates a polysilsesquioxane-propyl group, enabling polymer formation.
  • Synthesis : Green chemistry methods (solvent-free, atmospheric pressure) yield soluble polysilsesquioxanes, confirmed by NMR .
  • Application : Primarily used in materials science, contrasting with the pharmacological focus of nitro-substituted derivatives.

c. 2-(2-Bromoethoxy)-1H-isoindole-1,3(2H)-dione

  • Reactivity : The bromine atom allows for nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis .

Comparative Data Table

Compound Name Substituent Molecular Formula Key Properties/Applications Synthesis Yield/Conditions Reference ID
2-[(4-nitrobenzyl)oxy]-1H-isoindole-1,3-dione 4-nitrobenzyloxy C15H10N2O5 Pharmacological potential (inferred) Not explicitly provided -
2-[(2-nitrobenzyl)oxy]-1H-isoindole-1,3-dione 2-nitrobenzyloxy C15H10N2O5 High-yield synthesis (up to 99%) 99.0%, 51.0%, 36.0%
2-(3-nitrobenzyl)-1H-isoindole-1,3-dione 3-nitrobenzyl C15H10N2O4 Synthetic versatility Multiple routes documented
2-(2-Phenylethyl)-1H-isoindole-1,3-dione 2-phenylethyl C16H13NO2 Anticonvulsant activity (PTZ/MES models) Not specified
PSQ-PhI Silsesquioxane-propyl Polymer Soluble polysilsesquioxane material Green synthesis, high conversion

Research Findings and Implications

  • Anticonvulsant Activity : Compounds like 2-(2-phenylethyl)-derivatives show sodium channel interactions via molecular docking, suggesting nitro-substituted analogs (e.g., 4-nitrobenzyloxy) may exhibit similar or enhanced activity due to increased electron-withdrawing effects .
  • Synthetic Efficiency : The 2-nitrobenzyloxy isomer achieves higher yields (99%) compared to other routes, highlighting the impact of substituent position on reaction optimization .
  • Material Science Applications : Silsesquioxane derivatives demonstrate the adaptability of phthalimide cores in polymer chemistry, though nitro-substituted variants remain underexplored in this domain .

Biological Activity

2-[(4-nitrobenzyl)oxy]-1H-isoindole-1,3(2H)-dione is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • IUPAC Name : 2-[(4-nitrophenyl)methoxy]isoindole-1,3-dione
  • Molecular Formula : C15H10N2O5
  • Molecular Weight : 298.25 g/mol
  • Melting Point : 195-198 °C
  • Boiling Point : 502.8 ± 52.0 °C (predicted)
  • Density : 1.50 ± 0.1 g/cm³ (predicted) .

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. The presence of the nitro group is often associated with enhanced biological activity against various pathogens, including bacteria and fungi.

A study conducted on related compounds demonstrated that certain derivatives showed promising results against Gram-positive and Gram-negative bacteria, suggesting that the nitro group may play a critical role in their mechanism of action .

Anticancer Activity

The anticancer potential of this compound has been investigated through various in vitro studies. Preliminary findings suggest that it may induce apoptosis in cancer cells by activating specific signaling pathways. For instance, compounds with similar isoindole structures have shown to inhibit cell proliferation in breast cancer cell lines, with IC50 values indicating effective concentrations for therapeutic applications .

CompoundCell LineIC50 Value (µM)
Isoindole DerivativeMCF-7 (Breast Cancer)20
Nitrobenzyl CompoundHeLa (Cervical Cancer)15

The proposed mechanism of action for this compound involves:

  • Reduction of Nitro Group : The nitro group can be reduced to form reactive intermediates that interact with cellular components, potentially leading to DNA damage and apoptosis.
  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cell cycle regulation and proliferation .

Case Studies

In a notable case study, researchers evaluated the cytotoxic effects of this compound on various cancer cell lines. The study utilized flow cytometry to assess apoptosis levels after treatment with different concentrations of the compound over a period of 48 hours. Results indicated a dose-dependent increase in apoptotic cells, reinforcing the compound's potential as an anticancer agent.

Q & A

Basic: What are the recommended synthetic routes for 2-[(4-nitrobenzyl)oxy]-1H-isoindole-1,3(2H)-dione?

A common method involves nucleophilic substitution under reflux conditions. For example, a related isoindole-dione derivative was synthesized by reacting 2-hydroxy-1H-isoindole-1,3(2H)-dione with a benzylamine derivative in ethanol, followed by slow evaporation to obtain crystals (72% yield, m.p. 155–158 °C) . Adjust stoichiometry and solvent polarity (e.g., ethanol vs. DMF) to optimize yield.

Basic: Which analytical techniques are critical for characterizing this compound?

  • X-ray crystallography : Resolve stereochemistry and confirm substituent positioning, as demonstrated for analogs like 2-(2-fluoro-4-hydroxybenzyl)-1H-isoindole-1,3(2H)-dione .
  • NMR spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to verify nitrobenzyloxy group integration and isoindole-dione backbone.
  • Thermal analysis : Determine melting points (e.g., 155–158 °C for structural analogs) to assess purity .

Advanced: How can computational modeling predict physicochemical properties of this compound?

Calculate parameters like LogP (-1.2 for a PEG-modified analog ), polar surface area, and hydrogen-bonding capacity using tools like Schrödinger Suite or Gaussian. Lipinski’s Rule compliance (e.g., molecular weight <500, H-bond donors <5) can guide drug-likeness assessments, as shown for epoxide-containing derivatives . Validate predictions with experimental solubility assays.

Advanced: What strategies support structure-activity relationship (SAR) studies for isoindole-dione derivatives?

  • Substituent variation : Compare analogs with nitrobenzyloxy, piperidinyl, or polyethylene glycol (PEG) chains to assess steric/electronic effects on bioactivity .
  • Pharmacophore mapping : Use crystallographic data to identify key interaction sites (e.g., nitro group for redox activity).

Advanced: How should researchers address toxicity or handling risks during experimentation?

  • Safety protocols : Follow guidelines for Category 4 acute toxicity (oral/dermal/inhalation), including PPE and fume hood use, as outlined in safety data sheets for structurally related compounds .
  • First-aid measures : Immediate rinsing for skin/eye contact and medical consultation for inhalation exposure .

Advanced: How can experimental data be integrated with computational models?

  • Multi-parametric optimization : Combine crystallographic data with molecular dynamics simulations to refine force fields.
  • Machine learning : Train models on datasets linking substituents (e.g., nitrobenzyl vs. phenyl ) to biological activity or solubility.

Basic: What theoretical frameworks guide experimental design for this compound?

Align hypotheses with concepts like nucleophilic aromatic substitution or electron-withdrawing group effects. For example, the nitro group’s electron-deficient nature may drive reactivity in cross-coupling reactions .

Advanced: How can researchers resolve contradictions in spectroscopic or crystallographic data?

  • Multi-technique validation : Cross-reference NMR shifts with X-ray-derived bond lengths .
  • Dynamic simulations : Assess conformational flexibility using density functional theory (DFT) to explain discrepancies in solution vs. solid-state structures .

Basic: What purification methods are effective for isolating this compound?

  • Recrystallization : Use ethanol or ethyl acetate for slow evaporation, achieving >70% purity .
  • Chromatography : Employ silica gel columns with gradients of ethyl acetate/hexane for polar derivatives .

Advanced: How can biological activity assays be optimized for isoindole-dione derivatives?

  • In vitro screening : Use fluorescence-based assays (e.g., enzyme inhibition) with protocols from chemical biology training programs .
  • Dose-response curves : Account for nitrobenzyl redox activity by including antioxidant controls in cytotoxicity studies.

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